(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
CAS No.: 79750-46-2
Cat. No.: VC21346316
Molecular Formula: C16H17N3O4S
Molecular Weight: 347.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid - 79750-46-2](/images/no_structure.jpg)
CAS No. | 79750-46-2 |
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Molecular Formula | C16H17N3O4S |
Molecular Weight | 347.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 |
Standard InChI Key | UALOAEFJDPITFY-XOGJBXBPSA-N |
Isomeric SMILES | CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N |
SMILES | CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Canonical SMILES | CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 174 - 178°C |
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The IUPAC name reflects the compound’s stereochemistry and functional groups:
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(6R,7R) denotes the absolute configuration at positions 6 and 7 of the bicyclic cephem nucleus.
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7-[[(2R)-2-amino-2-phenylacetyl]amino] specifies the D-phenylglycine side chain at position 7, critical for binding penicillin-binding proteins (PBPs) .
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3-methyl indicates the methyl substitution at position 3, enhancing stability against enzymatic hydrolysis .
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5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid defines the bicyclic core containing sulfur (thia) and nitrogen (aza) atoms .
The molecular formula is , with a molecular weight of 347.39 g/mol . The β-lactam ring () and dihydrothiazine ring () form the pharmacophore essential for antibacterial activity .
Pharmacological Profile
Mechanism of Action
Cephalexin inhibits bacterial cell wall synthesis by irreversibly binding to PBPs, particularly PBP3 in Escherichia coli and PBP1 in Staphylococcus aureus. This interaction disrupts peptidoglycan cross-linking, leading to osmotic lysis . The D-phenylglycine side chain enhances affinity for PBPs in Gram-positive bacteria, while the 3-methyl group reduces susceptibility to β-lactamases produced by Haemophilus influenzae and Moraxella catarrhalis .
Antimicrobial Spectrum
In vitro studies demonstrate efficacy against:
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Gram-positive aerobes: Streptococcus pneumoniae (MIC₉₀: ≤1 µg/mL), Staphylococcus aureus (methicillin-sensitive; MIC₉₀: 4 µg/mL) .
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Gram-negative aerobes: E. coli (MIC₉₀: 8 µg/mL), Klebsiella pneumoniae (MIC₉₀: 16 µg/mL) .
Cephalexin lacks activity against Pseudomonas aeruginosa, Enterobacter spp., and methicillin-resistant Staphylococcus aureus (MRSA) due to intrinsic resistance mechanisms .
Pharmacokinetics
A systematic review of 23 clinical studies reveals dose-dependent pharmacokinetics in healthy adults :
Parameter | 250 mg Dose | 500 mg Dose | 1,000 mg Dose |
---|---|---|---|
(µg/mL) | 9.1 ± 2.3 | 18.2 ± 4.1 | 32.4 ± 6.7 |
(h) | 1.1 ± 0.3 | 1.2 ± 0.4 | 1.3 ± 0.5 |
(h) | 0.9 ± 0.2 | 1.0 ± 0.3 | 1.1 ± 0.4 |
(µg·h/mL) | 28.5 ± 6.8 | 54.2 ± 12.1 | 98.7 ± 18.9 |
Key observations:
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Renal impairment increases by 1.7-fold and to 5.2 hours due to reduced glomerular filtration .
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Probenecid coadministration elevates to 117 µg·h/mL (vs. 68.1 µg·h/mL alone) by inhibiting renal tubular secretion .
Synthesis and Structural Optimization
Synthetic Pathway
Cephalexin is semi-synthesized from 7-aminocephalosporanic acid (7-ACA) via a three-step process :
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Acylation: 7-ACA reacts with (2R)-2-amino-2-phenylacetyl chloride in dimethylacetamide at −20°C to form the 7β-side chain.
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Methylation: Introduction of the 3-methyl group via iodomethane in the presence of sodium hydride.
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Crystallization: Purification using ethanol-water mixtures yields the monohydrate form .
Stereochemical Considerations
The 6R,7R configuration is critical for β-lactam ring stability. X-ray crystallography confirms that the 7β-amido group and 3-methyl substituent adopt equatorial positions, minimizing steric strain and β-lactamase affinity .
Clinical Applications and Efficacy
Approved Indications
Cephalexin is FDA-approved for:
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Skin/soft tissue infections: Cellulitis, impetigo (500 mg q6h).
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Respiratory tract infections: Streptococcal pharyngitis (250 mg q6h).
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Otitis media: 75–100 mg/kg/day divided q6h in pediatric patients .
Clinical Trial Data
A randomized, double-blind trial () compared cephalexin (500 mg q6h) to placebo in uncomplicated skin abscesses :
Outcome | Cephalexin Group (n = 82) | Placebo Group (n = 84) | -value |
---|---|---|---|
Clinical cure | 84.1% (69/82) | 90.5% (76/84) | 0.25 |
Surgical drainage | 4.9% (4/82) | 2.4% (2/84) | 0.43 |
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